molecular formula C19H15N3O6S B605329 Alofanib CAS No. 1612888-66-0

Alofanib

Cat. No. B605329
M. Wt: 413.4
InChI Key: QUQGQIASFYWKAB-UHFFFAOYSA-N
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Description

Alofanib, also known as RPT835, is a novel allosteric FGFR2 inhibitor . It has shown potent antitumor activity in FGFR2-expressing triple-negative breast cancer and in heavily pretreated patients with advanced gastric cancer .


Synthesis Analysis

Alofanib is a selective FGFR2 Type IV inhibitor that binds to the extracellular domain of the kinase, disrupting signal transduction through prevention of FGF binding . The development of Alofanib involved a structure-guided approach, de novo design on an existing fragment series, and iterative rounds of synthesis and biological evaluation .


Molecular Structure Analysis

The molecular structure of Alofanib was developed through de novo design on an existing fragment series to yield compounds predicted to improve potency against the FGFRs . X-ray crystallographic studies revealed inhibitor-specific morphological differences in the P-loop, which were posited to be fundamental to the selectivity of these compounds .


Chemical Reactions Analysis

Alofanib is a selective allosteric inhibitor that binds to the non-active extracellular site of IIIc and IIIb FGFR2 isoforms . It inhibits phosphorylation of FGF receptor substrate 2α (FRS2α), but does not block FGF2-FGFR2 binding .


Physical And Chemical Properties Analysis

Alofanib has a molecular weight of 413.40 . It is a small molecule pharmaceutical currently being investigated in clinical studies . It is known to target fibroblast growth factor receptor 2 .

Scientific Research Applications

1. FGFR2 Inhibitor in Cancer Research

  • Summary of Application: Alofanib is a selective FGFR2 Type IV inhibitor and binds to the extracellular domain of the kinase, disrupting signal transduction through prevention of FGF . It’s used in the development of a selective FGFR2 inhibitor for cancer treatment .
  • Methods of Application: The development of Alofanib as an FGFR2 inhibitor involved structure-guided approach, de novo design on an existing fragment series, and iterative rounds of synthesis and biological evaluation .
  • Results or Outcomes: The inhibitor exhibited moderate selectivity for FGFR2 over FGFR1/3. Subtle changes to the lead inhibitor resulted in a complete loss of selectivity for FGFR2 .

2. Allosteric FGFR2 Inhibitor

  • Summary of Application: Alofanib is a novel allosteric FGFR2 inhibitor .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

3. Treatment for Advanced Gastric Cancer

  • Summary of Application: Alofanib is a small-molecule allosteric extracellular FGFR2 inhibitor used in the treatment of advanced gastric cancer .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

Alofanib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Alofanib has shown acceptable tolerability and preliminary signs of clinical activity in the late-line treatment of metastatic gastric cancer . It has been evaluated in Phase Ib for patients with metastatic gastric cancer . The results provide a strong rationale for further evaluation of Alofanib in combination with paclitaxel and carboplatin in patients with ovarian cancer .

properties

IUPAC Name

3-[(4-methyl-2-nitro-5-pyridin-3-ylphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c1-12-8-18(22(25)26)17(10-16(12)14-5-3-7-20-11-14)21-29(27,28)15-6-2-4-13(9-15)19(23)24/h2-11,21H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQGQIASFYWKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alofanib

CAS RN

1612888-66-0
Record name Alofanib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612888660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALOFANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQX7RFK8MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
105
Citations
A Tyulyandina, D Harrison, W Yin, E Stepanova… - Investigational new …, 2017 - Springer
… We investigated antitumor activity of alofanib in … alofanib could demonstrate cytotoxic activity in vitro, we examined the effect of compound on SKOV3 cell line by MTT assay. Alofanib …
Number of citations: 24 link.springer.com
I Tsimafeyeu, J Ludes-Meyers, E Stepanova… - European Journal of …, 2016 - Elsevier
… Alofanib (RPT835) is a novel selective allosteric inhibitor of fibroblast growth factor receptor 2 (FGFR2). We showed previously that alofanib … , we further showed that alofanib inhibited …
Number of citations: 33 www.sciencedirect.com
I Tsimafeyeu, F Daeyaert, JB Joos, KV Aken… - Medicinal …, 2016 - ingentaconnect.com
Background: Fibroblast growth factor (FGF) receptors (FGFRs) play a key role in tumor growth and angiogenesis. The present report describes our search for an extracellularly binding …
Number of citations: 10 www.ingentaconnect.com
DA Khochenkov, ES Solomko, NM Peretolchina… - Bulletin of experimental …, 2015 - Springer
… alofanib show pronounced antitumor activity of this substance [12]. Here we studied antiangiogenic properties of Alofanib … Therefore, we demonstrated antiangiogenic activity of …
Number of citations: 4 link.springer.com
I Tsimafeyeu, G Statsenko, L Vladimirova… - Investigational New …, 2023 - Springer
Alofanib is a small-molecule allosteric extracellular FGFR2 inhibitor. We report safety and preliminary efficacy from the first-in-human phase 1b study of alofanib in heavily pretreated …
Number of citations: 4 link.springer.com
H Tsimafeyeu, E Stepanova, D Khochenkov… - Annals of …, 2016 - annalsofoncology.org
… In preclinical xenograft models, alofanib significantly inhibited aggressive … Alofanib suppressed spermatogenesis in male rats. Blood vessel wall inflammation may be caused by alofanib…
Number of citations: 2 www.annalsofoncology.org
I Tsimafeyeu, M Byakhov, V Bencetić Mihaljević… - Molecular Cancer …, 2018 - AACR
Alofanib (RPT835) is a novel allosteric FGFR2 inhibitor with activity in FGFR2-expressing cancers. Here we explore the pharmacokinetic (PK) profile of compound. Five preclinical PK …
Number of citations: 0 aacrjournals.org
I Tsimafeyeu, G Statsenko, A Mochalova, N Trenina… - Cancer Research, 2021 - AACR
… Alofanib has demonstrated evidence of biologic activity in 12 patients in the first 4 … of alofanib was well tolerated, DLT and MTD were not reached. The early biologic activity of alofanib in …
Number of citations: 0 aacrjournals.org
I Tsimafeyeu, V Kazey, N Dragun… - Annals of …, 2021 - annalsofoncology.org
… Administration of alofanib by intravenous route as single agent was safe and demonstrated … PK profiles did not correlate with toxicity and efficacy of alofanib. The study is ongoing. …
Number of citations: 2 www.annalsofoncology.org
G Statsenko, M Fedyanin, V Moiseyenko… - 2020 - ascopubs.org
… and preliminary efficacy of alofanib in patients with advanced … includes a 28-day period when alofanib is administered daily … All patients will receive alofanib until disease progression or …
Number of citations: 3 ascopubs.org

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